
2,2-Difluoro-3-methylbut-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methylbut-3-enal is an organic compound with the molecular formula C5H6F2O It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of a butenal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbut-3-enal can be achieved through several methods. One common approach involves the trifunctionalization of 1,3-enynes. This method proceeds through double C–F bond formation with the concomitant introduction of an amino group to the allene structure . The reaction typically requires specific reagents and conditions, such as the use of dibenzenesulfonimide-assisted fluorination/fluoroamination with NFSI (N-fluorobenzenesulfonimide) and DFT calculations to optimize the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-3-enal: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different applications and reactivity patterns.
Uniqueness
2,2-Difluoro-3-methylbut-3-enal is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs
Propriétés
Numéro CAS |
104415-97-6 |
|---|---|
Formule moléculaire |
C5H6F2O |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylbut-3-enal |
InChI |
InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3 |
Clé InChI |
ORBGCZMCEFVLES-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


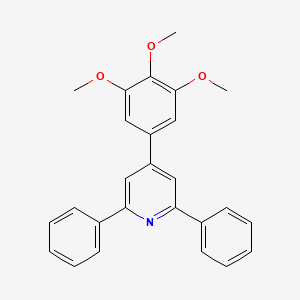
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
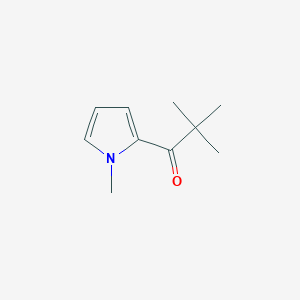

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
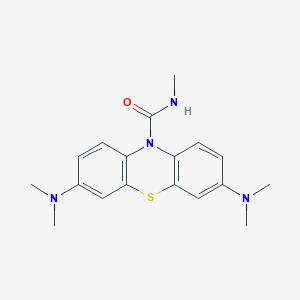
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

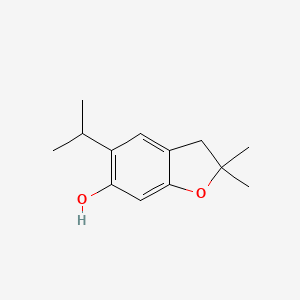
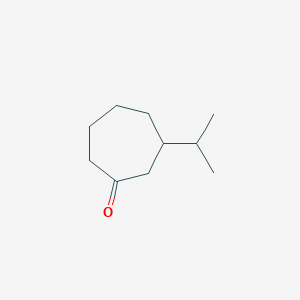



![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
